molecular formula C9H10BrNO B13670334 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13670334
M. Wt: 228.09 g/mol
InChI Key: QWIVKWFRMUAKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (C₉H₁₀BrNO, MW: 228.09) is a brominated and methyl-substituted dihydrobenzoxazine derivative. Its structure features a bicyclic system with a bromine atom at the 8-position and a methyl group at the 4-position of the oxazine ring. This compound is of interest in medicinal chemistry due to the benzoxazine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) agents and enzyme inhibitors .

Properties

IUPAC Name

8-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIVKWFRMUAKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Benzoxazine Derivatives

Benzoxazines, including dihydrobenzooxazines, are typically synthesized via intramolecular cyclization reactions involving amino phenol derivatives and appropriate electrophilic reagents such as halogenated ketones or aldehydes. The presence of substituents such as bromine and methyl groups requires specific synthetic routes to introduce these functionalities at desired positions.

Preparation Methods of 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b]oxazine

Synthetic Route Overview

The preparation of 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b]oxazine generally involves the following key steps:

  • Step 1: Bromination of the appropriate benzoxazine precursor or starting from a bromo-substituted aminophenol.
  • Step 2: Introduction of the methyl group at the 4-position via alkylation or by employing methyl-substituted intermediates.
  • Step 3: Cyclization through intramolecular Mannich-type or related reactions to form the 3,4-dihydro-2H-benzo[b]oxazine ring system.

Specific Synthetic Procedures

Alkylation and Cyclization Approach

A representative method involves the alkylation of 8-bromo-3,4-dihydro-2H-benzo[b]oxazine with methylating agents under basic conditions, followed by cyclization:

  • Starting Material: 8-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
  • Reagents: Potassium carbonate as base, methyl halide (e.g., methyl iodide or methyl bromide) as alkylating agent.
  • Solvent: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Stirring at room temperature or mild heating (20–60°C) for 16–20 hours.
  • Work-up: Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography.

This method yields 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b]oxazine as a purified white solid.

Boronic Acid Intermediate Route

An alternative approach involves the synthesis of a boronic acid intermediate from 8-bromo-3,4-dihydro-2H-benzo[b]oxazine, followed by Suzuki-type coupling to introduce the methyl group or other aryl substituents:

  • Step 1: Protection of the nitrogen with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of sodium hydride at 0°C.
  • Step 2: Lithiation at -78°C using tert-butyllithium, followed by reaction with trimethoxyborate.
  • Step 3: Acidic work-up with aqueous hydrochloric acid.
  • Step 4: Purification by recrystallization from n-hexane/ethyl acetate.

This route provides access to boronic acid derivatives, which can be further functionalized to yield the target methyl-substituted benzoxazine.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Alkylation with methyl iodide in DMF, K2CO3, 20°C, 16h 70–85 High purity product after silica gel purification
Protection with TBDMSCl, NaH, 0°C, 1h 80–90 Prepares intermediate for lithiation
Lithiation with tert-butyllithium, -78°C, 15 min 75–85 Followed by boronate formation
Acidic work-up with 2 M HCl, room temp, 1h 60–70 Final boronic acid intermediate

Literature Examples

  • A patent (WO2000040581A1) describes the preparation of substituted benzooxazines via reduction and cyclization steps, which can be adapted for brominated and methylated derivatives.
  • A study published in Molecules (2023) details the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines via Mannich cyclization and Buchwald–Hartwig amination, offering a framework for methyl substitution at the 4-position.
  • Experimental data from Ambeed and other chemical suppliers provide protocols for brominated benzoxazines, including lithiation and boronate formation steps relevant for further functionalization.

Analytical Characterization

The synthesized 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b]oxazine is characterized by:

  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR shows characteristic signals for the methyl group at around 2.3–2.5 ppm, aromatic protons between 6.5–7.5 ppm, and methylene protons of the dihydro ring at 3.0–4.5 ppm.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the brominated methylated benzoxazine molecular weight.
  • Melting Point: Typically in the range of 160–170°C, depending on purity and crystallinity.
  • Elemental Analysis: Confirms the presence of bromine, carbon, hydrogen, and nitrogen in expected ratios.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Direct Alkylation 8-Bromo-3,4-dihydrobenzoxazine, methyl iodide, K2CO3 DMF, 20–60°C, 16–20h 70–85 Simple, direct methylation Requires careful purification
Boronic Acid Intermediate TBDMSCl, NaH, tert-butyllithium, trimethoxyborate 0°C to -78°C, then acidic work-up 60–90 Versatile for further coupling Multi-step, sensitive reagents
Mannich Cyclization + Amination Nitro precursors, Pd/C, substituted bromobenzene One-pot, reflux, Pd catalysis 23–50 One-pot synthesis, moderate yield More complex, requires Pd catalyst

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the oxazine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of debrominated or reduced oxazine derivatives.

Mechanism of Action

The mechanism of action of 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine include brominated, methylated, and substituted benzoxazine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Benzoxazine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substitutions Key Properties/Applications References
This compound N/A C₉H₁₀BrNO 228.09 8-Br, 4-Me Potential CNS activity; synthetic intermediate
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 154264-95-6 C₉H₁₀BrNO 228.09 7-Br, 4-Me Structural isomer; similar pharmacological potential
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 625394-65-2 C₈H₈BrNO 214.06 8-Br Precursor for functionalization; lacks methyl group
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 105655-01-4 C₈H₈BrNO·HCl 250.52 6-Br, HCl salt Antimicrobial studies; harmful if swallowed (H302)
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine N/A C₁₅H₁₄BrNO 316.19 8-Br, 4-Bn Bulkier hydrophobic substituent; used in dual receptor targeting
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 58960-11-5 C₉H₁₁NO₂ 177.19 6-OMe Electron-donating group alters reactivity

Key Differences and Implications

Substitution Position and Bioactivity: Bromine Position: The 8-bromo substitution in the target compound contrasts with 6- or 7-bromo analogs (e.g., 6-bromo derivatives in ). Positional differences influence electronic properties and steric interactions, affecting binding to biological targets like serotonin or GABA receptors . Methyl vs.

Physicochemical Properties: The methyl group increases molecular weight (228.09 vs. 214.06 for non-methylated 8-bromo analog) and lipophilicity, impacting solubility and membrane permeability . Hydrochloride salts (e.g., 6-bromo derivative in ) exhibit higher polarity, altering bioavailability and formulation requirements.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for dihydrobenzoxazines, such as tandem aza-Piancatelli/Michael reactions (used for annulated derivatives in ).
  • Substituted analogs (e.g., 4-benzyl) require additional steps like Buchwald-Hartwig amination or alkylation (as in ).

Hazard Profiles :

  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl carries warnings for harm if swallowed (H302) and irritation (H315, H319) , whereas the target compound’s hazards are unspecified but may require careful handling due to bromine content.

Biological Activity

8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound belonging to the class of benzoxazines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₀BrNO
  • Molecular Weight : 228.09 g/mol
  • CAS Number : Not available

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom and the methyl group enhances its reactivity and potential for binding to enzymes or receptors involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound displays promising activity against various bacterial strains. Specifically, it has been noted for its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Anticancer Activity

Benzoxazines have been explored for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its ability to reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various benzoxazine derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Cancer Cell Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values around 15 µM after 48 hours of exposure .
  • Inflammation Models : In animal models of inflammation, administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups .

Data Summary Table

Biological ActivityMechanism/EffectReference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodological Answer : The synthesis typically involves bromination of a preformed 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine precursor. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄) under controlled temperatures (0–25°C) to ensure regioselectivity at the 8-position .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
  • Validation : Confirm regiochemistry via 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and LC-MS to verify molecular weight .

Q. How is the purity and structure of this compound validated?

  • Methodological Answer : Multi-modal characterization is critical:

  • Spectroscopy : 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} identify aromatic protons (δ 6.8–7.2 ppm) and the methyl group (δ 1.3–1.5 ppm). IR spectroscopy confirms C-Br stretches (~550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion peak (e.g., m/z 242.0 [M+H]+^+) and isotopic pattern for bromine .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 49.6%, H: 4.2%, N: 5.8%) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the benzoxazine core be resolved?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors:

  • Directing Groups : Introduce electron-donating groups (e.g., methoxy) at specific positions to guide bromination. For example, a 7-methoxy group directs bromination to the 8-position .
  • Catalytic Systems : Use Lewis acids like FeCl₃ or ZnBr₂ to stabilize transition states and improve selectivity .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What strategies address contradictions in spectral data for structurally similar benzoxazine derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or crystallographic packing effects:

  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure. For example, C–H⋯O interactions and π-stacking in the crystal lattice can alter NMR chemical shifts .
  • Variable-Temperature NMR : Monitor dynamic processes (e.g., ring-flipping) to assign overlapping signals .
  • Comparative Analysis : Cross-reference data with analogs (e.g., 6-bromo or 8-hydroxy derivatives) to identify systematic shifts .

Q. How can this compound be functionalized for medicinal chemistry applications?

  • Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-cyanophenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/water (80°C, 12h) to introduce bioactive substituents .
  • Nucleophilic Substitution : Replace bromine with amines (e.g., piperidine) in DMSO at 100°C to generate amine derivatives .
  • Biological Screening : Test derivatives for activity against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.